(2S)-3-Benzylpentan-2-amine
Description
Significance of Chiral Amines in Contemporary Organic Synthesis
Chiral amines are indispensable tools in modern organic synthesis. sigmaaldrich.comsigmaaldrich.com They serve as versatile building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netwiley.com An estimated 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. wiley.comnih.gov
Their utility extends beyond being mere structural components. Chiral amines are widely employed as:
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved.
Resolving Agents: Used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. sigmaaldrich.comsigmaaldrich.com
Chiral Catalysts and Ligands: In the form of chiral bases for enantioselective deprotonations or as ligands for transition metals in asymmetric catalysis. sigmaaldrich.comnih.gov
The development of novel catalytic asymmetric methods, such as asymmetric hydrogenation and hydroamination, has been largely driven by the demand for enantiomerically pure amines. nih.govresearchgate.net Furthermore, biocatalytic approaches using enzymes like ω-transaminases are becoming increasingly important for the sustainable and selective production of chiral amines. wiley.commdpi.com
Stereochemical Importance of (2S)-3-Benzylpentan-2-amine and its Enantiomers
The specific spatial arrangement of atoms, or stereochemistry, of this compound is crucial to its function. The "(2S)" designation indicates that at the second carbon atom of the pentane (B18724) chain, the substituents are arranged in a specific, left-handed orientation. This precise configuration dictates how the molecule interacts with other chiral molecules, influencing the outcome of stereoselective reactions.
Its enantiomer, (2R)-3-Benzylpentan-2-amine, possesses the opposite, right-handed configuration at the stereocenter. While having identical physical properties in a non-chiral environment, these enantiomers can exhibit vastly different biological activities and reactivities in chiral settings. This distinction is fundamental in pharmaceutical applications, where one enantiomer of a drug may be therapeutic while the other is inactive or even harmful.
The uniqueness of this compound lies in its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer and other similar compounds. This makes it a valuable compound in applications where chirality is a critical factor, such as in asymmetric synthesis and the development of new pharmaceuticals.
Table 1: Properties of this compound Enantiomers
| Property | This compound | (2R)-3-Benzylpentan-2-amine |
| Configuration at C2 | S (Sinister) | R (Rectus) |
| Interaction with Chiral Reagents | Diastereomeric | Diastereomeric |
| Biological Activity | Potentially different from (R)-enantiomer | Potentially different from (S)-enantiomer |
| Optical Rotation | Opposite sign to (R)-enantiomer | Opposite sign to (S)-enantiomer |
Research Landscape and Synthetic Challenges of Chiral Aliphatic Amines
The synthesis of chiral aliphatic amines like this compound presents significant challenges for synthetic chemists. While numerous methods exist for the synthesis of chiral amines bearing an aryl group directly attached to the stereocenter, the synthesis of purely aliphatic chiral amines is less developed. researchgate.netchemrxiv.org
Key challenges in the synthesis of chiral aliphatic amines include:
Control of Stereoselectivity: Achieving high enantiomeric excess (a measure of the purity of one enantiomer over the other) is often difficult.
Substrate Scope: Many existing methods are limited to specific types of starting materials.
Harsh Reaction Conditions: Some traditional methods require harsh reagents and conditions, limiting their applicability to complex molecules with sensitive functional groups. mdpi.com
To address these challenges, researchers are actively exploring a variety of synthetic strategies:
Asymmetric Hydrogenation: The reduction of prochiral imines using chiral metal catalysts is a direct and efficient approach. nih.gov
Reductive Amination: The reaction of a ketone with an amine in the presence of a reducing agent is a common method. researchgate.net Asymmetric versions of this reaction often employ a chiral amine as a starting material or a chiral catalyst.
Hydroamination: The direct addition of an N-H bond across a carbon-carbon double bond is a highly atom-economical method, with ongoing research focused on developing effective enantioselective catalysts. researchgate.netacs.org
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical methods. mdpi.com These enzymes can convert prochiral ketones into enantiomerically pure amines under mild conditions. mdpi.com
Photoredox Catalysis: This emerging field utilizes light to generate radical intermediates, opening up new pathways for the construction of C-C bonds and the synthesis of chiral amines. thieme-connect.com
The development of new and efficient methods for the synthesis of chiral aliphatic amines remains an active and important area of research, driven by the ever-present need for these valuable compounds in science and industry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-benzylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNZUPXGIVFIA-NUHJPDEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2s 3 Benzylpentan 2 Amine and Its Chiral Derivatives
Enantioselective Catalytic Approaches
Catalytic enantioselective methods offer the most direct and atom-economical routes to chiral molecules. acs.org These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of chiral amines like (2S)-3-Benzylpentan-2-amine, approaches such as asymmetric hydroamination and the reduction of prochiral precursors are particularly powerful. nih.govacs.org
Asymmetric Hydroamination Strategies
Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents an ideal and highly atom-economical strategy for amine synthesis. acs.orgillinois.edu This method can, in principle, form the target compound this compound directly from an alkene precursor, such as 3-benzyl-1-pentene, and an amine source. While challenging, significant progress has been made in transition metal-catalyzed hydroamination. nih.govacs.org
Recent innovations have expanded the scope of this transformation. A particularly novel approach involves photoenzymatic catalysis, where a flavin-dependent ene-reductase uses light energy to generate a highly reactive aminium radical cation from a hydroxylamine. osti.govacs.org This radical intermediate then adds to an alkene, and the enzyme's chiral environment directs the subsequent hydrogen atom transfer to achieve high enantioselectivity. illinois.eduosti.govacs.org This method highlights the potential of combining biocatalysis and photochemistry to tackle long-standing challenges in asymmetric synthesis. osti.gov
Transition Metal-Catalyzed Asymmetric Reductions (e.g., Ruthenium-catalyzed asymmetric hydrogenation)
Arguably the most widely used and robust method for synthesizing chiral amines is the asymmetric reduction of prochiral imines. nih.govacs.org This strategy involves two main variants: asymmetric hydrogenation (AH) using H₂ gas and asymmetric transfer hydrogenation (ATH), which typically uses isopropanol (B130326) or formic acid as the hydrogen source. nih.govajchem-b.com For the synthesis of this compound, the logical precursor would be the imine derived from 3-benzylpentan-2-one (B14558959).
Transition metal complexes of rhodium, iridium, and particularly ruthenium have proven to be the most effective catalysts for this transformation. ajchem-b.com Ruthenium catalysts, especially those paired with chiral N-sulfonylated 1,2-diamine ligands, are highly effective for the ATH of imines, affording products with high stereoselectivity. ajchem-b.com The direct asymmetric reductive amination (DARA) of ketones is an even more streamlined process, reacting a ketone with an ammonia (B1221849) source and hydrogen gas under the influence of a chiral catalyst to directly yield a primary amine. acs.orgresearchgate.net This avoids the need to pre-form and isolate the imine intermediate. acs.org For instance, novel ruthenium catalysts have been developed for the DARA of challenging α-alkoxy ketones, providing the corresponding chiral primary amines with high efficiency. acs.org
The table below summarizes representative catalyst systems used in the asymmetric reduction of imines, which are applicable to the synthesis of chiral amines with structures analogous to this compound.
| Catalyst System | Ligand Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | β-Amino alcohol | N-Phosphinyl ketimines | Up to 82% | mdpi.com |
| Ir-Complex / Chiral Spiro Ligands | Spiro-based P,N | N-Aryl imines | Up to 97% | nih.gov |
| Ru(OAc)₂ / (R)-BINAP | Diphosphine | α-Alkoxy ketone (DARA) | >99% | acs.org |
| [RuCl₂(benzene)]₂ / (S,S)-f-binaphane | Diphosphine | Ketones (DARA with NH₃) | High ee | researchgate.net |
| Ir-Complex / SimplePHOX | Phosphino-oxazoline (P,N) | N-Aryl imines | 96% | nih.gov |
Chiral Ligand Design and Application in this compound Synthesis
The success of transition metal-catalyzed asymmetric reactions is critically dependent on the structure of the chiral ligand coordinated to the metal center. pnas.org The ligand creates a chiral environment around the catalyst's active site, which differentiates between the two enantiotopic faces of the prochiral substrate, leading to the preferential formation of one enantiomer. pnas.org
A wide variety of chiral ligand classes have been developed and successfully applied in asymmetric amine synthesis. nih.govacs.org Key examples include:
C₂-Symmetric Diphosphines: Ligands like BINAP are cornerstones of asymmetric catalysis and have been successfully used in ruthenium-catalyzed direct asymmetric reductive aminations. acs.orgresearchgate.net
P,N-Ligands: Ligands containing both a soft phosphorus and a hard nitrogen donor, such as phosphinooxazolines (PHOX), have proven highly effective. pnas.orgresearchgate.net Their modular synthesis allows for easy tuning of both steric and electronic properties to optimize catalyst performance for specific substrates. pnas.org
Diamine Ligands: Chiral 1,2-diamines and their derivatives, like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are particularly effective ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of both ketones and imines. ajchem-b.com
Spiro Ligands: Bicyclic ligands with a central spiro carbon, which imparts rigidity and a well-defined chiral pocket, have emerged as a powerful class for the hydrogenation of challenging substrates like diarylmethanimines, achieving excellent enantioselectivities. acs.org
The development of Ugi's amine and its derivatives represents another important advancement, providing a privileged ferrocene-based chiral scaffold for designing new ligands, such as Josiphos-type ligands, that have shown high efficacy in asymmetric catalysis. acs.org
Diastereoselective Synthesis and Chiral Auxiliary Methods
When a target molecule contains multiple stereocenters, as in this compound, diastereoselective methods are required to control their relative configuration. A common and reliable strategy involves the temporary attachment of a chiral auxiliary to the substrate. osi.lvwikipedia.org
Stereocontrol via Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is covalently bonded to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This approach is a cornerstone of asymmetric synthesis and is widely used in both academic and industrial settings. wikipedia.orgnih.gov
For the synthesis of chiral amines, one of the most versatile and widely used auxiliaries is Ellman's tert-butanesulfinamide. osi.lvresearchgate.net The synthesis would proceed via the condensation of 3-benzylpentan-2-one with either (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then effectively shields one face of the C=N double bond, directing the nucleophilic attack (e.g., from a reducing agent) to the opposite face with high diastereoselectivity. osi.lvacs.org
Other notable auxiliaries include oxazolidinones and pseudoephedrine/pseudoephenamine, which are particularly effective in directing the alkylation of amide enolates to create chiral carbon centers. wikipedia.orgnih.gov
| Chiral Auxiliary | Typical Application | Key Features | Reference |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines | Forms chiral sulfinimines; directs diastereoselective reduction; acid-labile removal. | osi.lvresearchgate.netacs.org |
| Oxazolidinones (Evans' Auxiliaries) | Asymmetric aldol (B89426) reactions and alkylations | Forms chiral amides; highly effective facial shielding of enolates. | wikipedia.org |
| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of amides | Forms chiral amides; high diastereoselectivity, especially for quaternary centers; auxiliary is readily cleaved. | nih.gov |
| (1S,2R)-(+)-Norephedrine | Chiral building block | Can be incorporated into ligands or used as a resolving agent. | sigmaaldrich.com |
Diastereoselective Reduction and Functionalization
The key step in a chiral auxiliary-based synthesis of this compound is the diastereoselective reduction of the intermediate chiral N-tert-butanesulfinyl imine. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent and the reaction conditions, which must be optimized to achieve the desired diastereomer in high excess.
The reduction of N-sulfinyl ketimines can be achieved with various hydride reagents. More advanced methods utilize catalytic transfer hydrogenation. For example, a ruthenium-catalyzed ATH process using (1S,2R)-1-amino-2-indanol as a ligand has been shown to be an excellent method for the diastereoselective reduction of N-(tert-butanesulfinyl)ketimines, affording α-branched primary amines in high yield and with excellent enantiomeric excess after removal of the auxiliary. acs.org This approach effectively combines the reliability of a chiral auxiliary with the efficiency of catalytic asymmetric synthesis to control the formation of the amine stereocenter. acs.org A final, simple acid hydrolysis step removes the sulfinyl group to reveal the desired enantiomerically enriched primary amine. osi.lv
Biocatalytic and Chemoenzymatic Transformations
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. sci-hub.se Enzymes offer high selectivity under mild conditions, aligning with the principles of green chemistry. nih.govmdpi.com For chiral amines, biocatalytic strategies primarily involve the resolution of racemic mixtures and the asymmetric synthesis from prochiral precursors. diva-portal.org
Enzymatic Resolution Techniques for Amine Enantiomers
Kinetic resolution (KR) is a widely used method where one enantiomer of a racemic amine is selectively transformed by an enzyme, leaving the other enantiomer unreacted. diva-portal.org This technique can theoretically achieve a maximum yield of 50% for the unreacted enantiomer with high enantiomeric purity. diva-portal.org
Lipases are a common class of enzymes used for this purpose. For instance, Candida antarctica Lipase B (CALB) is frequently employed to selectively acylate one enantiomer of a racemic amine. diva-portal.orgrsc.org The resulting acylated amine can then be separated from the unreacted amine enantiomer. A key advantage of CALB is its stability at elevated temperatures, which is often required for metal-catalyzed racemization in dynamic kinetic resolution processes. diva-portal.org The choice of acylating agent is also crucial; for example, ethyl methoxyacetate (B1198184) has been used effectively with CALB for the resolution of phenylethylamines. researchgate.net
Another approach involves a fully enzymatic system for both resolution and deacylation. rsc.org In one such system, CALB is used for the selective acylation, and a penicillin G acylase from Alcaligenes faecalis is subsequently used to hydrolyze the enantiomerically enriched amide, regenerating the chiral amine. rsc.org This method avoids the use of harsh chemical conditions for deacylation, presenting a greener alternative. rsc.org
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution. researchgate.net In DKR, the unreacted enantiomer from the enzymatic resolution is continuously racemized, allowing for a theoretical yield of 100% of a single, enantiomerically pure product. diva-portal.orgresearchgate.net This is often achieved by combining an enzyme with a metal catalyst. For example, the lipase-catalyzed acylation of one enantiomer can be paired with a palladium or ruthenium complex that racemizes the remaining amine substrate. diva-portal.org
A summary of enzymatic resolution strategies is presented in the table below.
| Resolution Strategy | Enzyme(s) | Key Features | Theoretical Max. Yield | References |
| Kinetic Resolution (KR) | Lipases (e.g., CALB) | Selective acylation of one enantiomer from a racemate. | 50% | diva-portal.orgresearchgate.net |
| Fully Enzymatic KR | Lipase and Penicillin G Acylase | Enzymatic acylation followed by enzymatic deacylation. | 50% | rsc.org |
| Dynamic Kinetic Resolution (DKR) | Lipase and Metal Catalyst (e.g., Pd, Ru) | Enzymatic resolution combined with in situ racemization of the substrate. | 100% | diva-portal.orgresearchgate.net |
| DKR with Stereo-complementary Transaminases | (R)- and (S)-selective Transaminases | Stereoinversion of the remaining enantiomer through a ketone intermediate. | 100% | diva-portal.org |
Biocatalyst Development for Asymmetric Synthesis
The asymmetric synthesis of chiral amines from prochiral ketones represents a highly atom-economical approach, with a theoretical yield of 100%. mdpi.com Transaminases (TAs), also known as aminotransferases, are key enzymes in this field, catalyzing the transfer of an amino group from a donor molecule to a carbonyl acceptor. nih.govdiva-portal.org
The development of highly active and selective biocatalysts is often necessary, as naturally occurring enzymes may exhibit low or no activity towards non-natural substrates, particularly those with bulky substituents. mdpi.comresearchgate.net Modern biotechnology tools, including directed evolution and rational protein design, have become instrumental in engineering enzymes with desired properties. researchgate.netnih.gov
The stereo-configuration of the resulting amine product is determined by the substrate's binding orientation in the enzyme's active site. mdpi.com By understanding the structural basis of catalysis, such as the location of the catalytic lysine (B10760008) residue relative to the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, enzymes can be engineered to produce either the (R)- or (S)-enantiomer. mdpi.com
Synthesis of Structurally Related Chiral Amines and Derivatives
The synthesis of analogues and scaffolds related to this compound is essential for developing structure-activity relationships in drug discovery and for creating novel chiral ligands and auxiliaries.
Preparation of N-Substituted this compound Analogues
N-substituted chiral amines are commonly prepared through various chemical transformations. The N-benzyl group, for instance, is a useful protecting group and a common substituent in pharmacologically active molecules. google.com
One prevalent method for N-substitution is the reaction of a primary amine with an appropriate alkylating agent. For example, N-benzylamines can be synthesized by reacting a primary amine with a benzyl (B1604629) halide. Another powerful technique is reductive amination, which involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent. Ruthenium-catalyzed N-alkylation of amines with alcohols provides a direct and efficient route to N-substituted amines, as demonstrated in the synthesis of N-benzylpentan-3-amine from 3-pentanol (B84944) and benzylamine. escholarship.org
The synthesis of N,N-bis(3-butenyl)amines can be achieved through the double allylation of 2-azaallyl stannanes or nitriles, which then serve as precursors for cyclic amine structures via ring-closing metathesis. nih.gov Furthermore, a variety of 2-substituted benzylamino-thiazoles have been synthesized, highlighting the versatility of building complex molecules from chiral amine starting materials. nih.gov
A summary of methods for preparing N-substituted amines is provided below.
| Method | Reactants | Catalyst/Reagent | Product Type | References |
| N-Alkylation | Amine, Alkyl Halide | Base | Secondary/Tertiary Amine | google.com |
| Ruthenium-Catalyzed N-Alkylation | Amine, Alcohol | [RuHCl(CO)(HN(CH2CH2PPh2)2)] | Secondary Amine | escholarship.org |
| Double Allylation | Amine Precursor (e.g., azaallyl stannane), Allylmagnesium bromide | - | N,N-Diallylated Amine | nih.gov |
| Condensation/Cyclization | Benzylamine derivative, Dimethyl cyanodithioimidocarbonate | Na2S, K2CO3 | 2-Benzylamino-thiazole | nih.gov |
Synthetic Routes to Chiral 3-Benzylpentan-2-amine Scaffolds
Accessing the core chiral scaffold of 3-benzylpentan-2-amine can be accomplished through various synthetic strategies, including chemoenzymatic methods and transition-metal-catalyzed reactions.
A chemoenzymatic approach was developed for the synthesis of the chiral intermediate of the antiepileptic drug Brivaracetam, which features a related chiral alcohol. nih.govresearchgate.net This method utilized a Pseudomonas fluorescens lipase-catalyzed transesterification to resolve a racemic alcohol, (R,S)-2-benzylpentan-1-ol. nih.gov The resolved (2R)-alcohol was then transformed into a key chiral lactone intermediate. nih.govresearchgate.net Such strategies, which establish a chiral center via enzymatic resolution of a precursor, could be adapted to synthesize the 3-benzylpentan-2-ol precursor to this compound.
Transition-metal catalysis offers powerful tools for C-N bond formation. acs.org Hydroamination, the direct addition of an N-H bond across a double bond, is an atom-economical route to amines. acs.org While not specifically reported for 3-benzylpentan-2-amine, enantioselective hydroamination reactions using zirconium or rhodium catalysts have been successful for other chiral amines. acs.org
Visible-light photoredox catalysis has also emerged as a method for direct benzylic C(sp³)–H amination, representing a modern approach to forming C-N bonds under mild conditions without the need for a transition metal or an external oxidant. researchgate.net Additionally, a Japanese patent describes a synthetic route that results in this compound in 92% yield, indicating that specific, optimized chemical pathways exist for this target molecule. jspc-home.com
Stereochemical Elucidation and Analytical Methodologies
Techniques for Enantiomeric Purity Assessment
The quantitative determination of the enantiomeric excess in a sample of (2S)-3-Benzylpentan-2-amine is fundamental. Various chromatographic and spectroscopic techniques are utilized to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation of enantiomers. researchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.net The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. researchgate.netsigmaaldrich.com
For amine compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.net The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier, is critical for achieving optimal separation. thieme-connect.comscispace.com The presence of additives in the mobile phase can also significantly influence the retention and enantioseparation. scispace.com In some cases, pre-column derivatization of the amine with a chiral or achiral reagent can enhance the separation and detection. scispace.com The development of a successful chiral HPLC method involves a systematic evaluation of different columns, mobile phase compositions, and temperature to achieve baseline separation of the enantiomers. thieme-connect.comscispace.com
Table 1: Parameters for Chiral HPLC Analysis
| Parameter | Description | Typical Values/Conditions |
| Chiral Stationary Phase (CSP) | The chiral environment that enables enantiomeric separation. | Polysaccharide-based (e.g., Chiralpak® series), Pirkle-type, macrocyclic glycopeptides. |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water). |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 2.0 mL/min. |
| Detection | The method used to detect the eluting enantiomers. | UV-Vis, Mass Spectrometry (MS). |
| Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 25°C, 40°C). |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds. gcms.cz Similar to chiral HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which forms transient diastereomeric complexes with the enantiomers. gcms.czchromatographyonline.com The differing stability of these complexes results in different retention times. chromatographyonline.com
For the analysis of amines, derivatization is often necessary to improve volatility and chromatographic performance. Acylation or silylation are common derivatization strategies. The choice of the specific cyclodextrin derivative as the CSP is crucial and depends on the structure of the analyte. gcms.cz Optimization of the temperature program, carrier gas flow rate, and injection parameters is essential for achieving good resolution and accurate quantification of the enantiomers. libretexts.org
Table 2: Parameters for Chiral GC Analysis
| Parameter | Description | Typical Values/Conditions |
| Chiral Stationary Phase (CSP) | The chiral environment within the capillary column. | Cyclodextrin derivatives (e.g., β-cyclodextrin, γ-cyclodextrin). |
| Carrier Gas | The inert gas that transports the analyte through the column. | Helium, Hydrogen, Nitrogen. |
| Temperature Program | The controlled heating of the column to elute compounds. | Isothermal or gradient. |
| Injector Temperature | The temperature at which the sample is vaporized. | Typically 200-250°C. |
| Detector | The device that detects the eluting enantiomers. | Flame Ionization Detector (FID), Mass Spectrometer (MS). |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool for determining enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govunipi.it When a racemic mixture is reacted with an enantiomerically pure CDA, a pair of diastereomers is formed. nih.govtcichemicals.com These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers by integrating the signals of the corresponding protons or other nuclei. researchgate.net
Alternatively, chiral solvating agents (CSAs) can be used. unipi.it These agents form non-covalent diastereomeric complexes with the enantiomers, leading to separate NMR signals for each enantiomer in the mixture. nih.govkaist.ac.kr The choice of the appropriate CDA or CSA is critical and depends on the functional groups present in the analyte. For amines like this compound, CDAs that react with the amine group to form amides or other stable derivatives are commonly employed. tcichemicals.com
Determination of Absolute and Relative Configuration
Beyond determining the ratio of enantiomers, establishing the absolute and relative configuration of a chiral molecule is a fundamental aspect of stereochemical elucidation.
Single-Crystal X-ray Diffraction Analysis of Chiral Derivatives
Single-crystal X-ray diffraction (SCD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com However, obtaining suitable single crystals of the target compound can be challenging. springernature.com A common strategy is to prepare a crystalline derivative of the chiral molecule with a known chiral auxiliary. The resulting diastereomer is then crystallized, and its structure is determined by X-ray diffraction. mdpi.commdpi.com
The analysis of the diffraction pattern allows for the unambiguous assignment of the spatial arrangement of all atoms in the molecule, thereby establishing the absolute configuration of the stereocenters. nih.govbeilstein-journals.org This technique provides irrefutable proof of the molecule's stereochemistry.
Spectroscopic Methods for Stereochemical Assignment
In the absence of a single-crystal X-ray structure, various spectroscopic methods can provide valuable information for assigning the relative and, in some cases, the absolute configuration. Techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy can be used to determine the relative stereochemistry of different parts of a molecule by measuring the spatial proximity of protons.
Furthermore, the comparison of experimental chiroptical data, such as optical rotation and circular dichroism (CD) spectra, with data from theoretical calculations or with the data of structurally related compounds of known absolute configuration can often allow for the assignment of the absolute configuration. While not as definitive as X-ray crystallography, these methods provide crucial insights into the stereochemical identity of the compound.
Chemical Derivatization for Stereochemical Correlation
The definitive assignment of the absolute configuration of a chiral molecule is a critical aspect of chemical analysis, particularly in the pharmaceutical and life sciences. For chiral amines such as this compound, which possess a stereogenic center, chemical derivatization serves as a powerful and widely employed strategy for stereochemical elucidation. This approach involves the reaction of the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org Unlike enantiomers, which exhibit identical physical and spectroscopic properties in an achiral environment, the resulting diastereomers possess distinct physical properties and can be differentiated by standard analytical techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org
The fundamental principle of this method lies in the conversion of an inseparable mixture of enantiomers into a separable mixture of diastereomers. The chiral derivatizing agent, which is a single, pure enantiomer of a chiral molecule, reacts with both enantiomers of the analyte. This reaction creates a new covalent bond and introduces a second stereogenic center into the molecule, leading to the formation of diastereomeric products. wikipedia.orgresearchgate.net For instance, the reaction of a racemic mixture of an amine (containing both R and S enantiomers) with a single enantiomer of a CDA (e.g., an S-enantiomer) will yield a mixture of (R,S) and (S,S) diastereomers. These diastereomers can then be separated and quantified.
A variety of chiral derivatizing agents have been developed for the analysis of amines. A common choice for primary and secondary amines is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. wikipedia.orgacs.org This reagent reacts with the amine functionality to form stable diastereomeric amides. The presence of the trifluoromethyl group and the phenyl ring in the derivatizing agent often leads to significant differences in the chemical shifts observed in ¹H and ¹⁹F NMR spectroscopy for the resulting diastereomers, allowing for their distinction and quantification. wikipedia.org
Another effective class of derivatizing agents includes those based on o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol. researchgate.net For example, the reaction of a primary amine with OPA and a chiral thiol such as N-acetyl-L-cysteine results in the formation of fluorescent diastereomeric isoindolone derivatives. These derivatives are particularly well-suited for sensitive analysis by HPLC with fluorescence detection. researchgate.net The choice of the derivatizing agent depends on several factors, including the nature of the analyte, the analytical technique to be employed, and the required sensitivity. greyhoundchrom.comuva.nl
The successful application of chemical derivatization for stereochemical correlation relies on several key conditions. The derivatization reaction must proceed to completion without any racemization at the stereogenic centers of either the analyte or the derivatizing agent. wikipedia.org Furthermore, the chosen analytical method must be capable of providing sufficient resolution between the resulting diastereomeric peaks to allow for accurate quantification. acs.orgresearchgate.net By comparing the retention time or spectral properties of the derivatized product of an unknown sample with that of a derivatized authentic standard of known configuration, the absolute stereochemistry of the analyte can be confidently assigned.
Table 1: Exemplary Chiral Derivatizing Agents for Amines
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Reactivity | Typical Analytical Method |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl | Primary and Secondary Amines | NMR, GC-MS |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary and Secondary Amines | HPLC-UV |
| O-Phthalaldehyde / N-acetyl-L-cysteine | OPA/NAC | Primary Amines | HPLC-Fluorescence |
| (R)-(-)-α-Methylbenzyl isocyanate | Primary and Secondary Amines | HPLC, GC |
Table 2: Hypothetical Derivatization of 3-Benzylpentan-2-amine Enantiomers with (R)-MTPA-Cl
| Analyte Enantiomer | Reaction with (R)-MTPA-Cl | Diastereomeric Product | Expected Analytical Outcome |
| This compound | Forms an amide bond | (2S, R)-MTPA amide | Unique retention time in chiral GC/HPLC and distinct NMR chemical shifts. |
| (2R)-3-Benzylpentan-2-amine | Forms an amide bond | (2R, R)-MTPA amide | Different retention time and NMR chemical shifts compared to the (2S, R) diastereomer. |
Mechanistic Investigations and Computational Studies of Reactions Involving 2s 3 Benzylpentan 2 Amine Precursors
Reaction Pathway Elucidation
Unraveling the precise sequence of events in a chemical reaction is fundamental to optimizing it. For the synthesis of chiral amines, this involves a detailed examination of catalytic cycles, the nature of intermediates, and the factors that influence the stereochemical outcome.
Enantioselective catalysis is a key strategy for synthesizing chiral amines. nih.gov This often involves the use of chiral catalysts, such as transition metal complexes or organocatalysts, to create a chiral environment that favors the formation of one enantiomer over the other. ajchem-b.com
A common approach is the asymmetric hydrogenation of imines or enamines. nih.gov For instance, iridium-based catalysts have been studied for the asymmetric hydrogenation of imines, where the mechanism and stereocontrol are of significant interest. nih.gov Another powerful method is the hydroamination of alkenes, which can be catalyzed by various transition metals, including palladium and copper. acs.org Mechanistic studies on palladium-catalyzed hydroamination of vinyl arenes have suggested that the reaction proceeds through the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, which is then attacked by the amine. acs.org
Biocatalysis, using enzymes like transaminases and oxidases, offers a highly selective and sustainable route to chiral amines. tandfonline.comnih.gov Transaminases, which are dependent on pyridoxal-5'-phosphate (PLP), transfer an amino group from a donor to a ketone acceptor. mdpi.com The catalytic mechanism involves two half-reactions: the oxidative deamination of the amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate, followed by the reductive amination of the ketone to yield the chiral amine and regenerate the PLP cofactor. mdpi.commdpi.com
| Catalyst System | Reaction Type | Key Mechanistic Feature | Precursor Type |
| Iridium Complexes | Asymmetric Hydrogenation | Formation of chiral metal-hydride species | Imines |
| Palladium Complexes | Hydroamination | Alkene insertion into Pd-H bond | Alkenes, Anilines |
| Copper/Chiral Phosphoric Acid | Aminotrifluoromethylation | Dual catalysis with radical intermediates | Alkenes |
| Cobalt-based Metalloradicals | C-H Amination | Generation of α-Co(III)-aminyl radicals | Alkanes, Sulfamoyl azides |
| Amine Transaminases (ATAs) | Asymmetric Reductive Amination | PLP-dependent amino group transfer | Prochiral Ketones |
The final ratio of stereoisomers in a reaction can be determined by either kinetic or thermodynamic control. nih.gov Kinetic control implies that the product ratio is determined by the relative rates of formation of the different stereoisomers, while thermodynamic control means the product ratio reflects the relative stabilities of the stereoisomers at equilibrium. nih.govrsc.org
For example, in the epimerization of vicinal diols, the choice of a thiol catalyst can switch the reaction from being under kinetic control to thermodynamic control, leading to different product ratios. nih.gov Similarly, in the formation of enamines from aldehydes with α-stereocenters, a "kinetic stereospecificity" can be observed, where each enantiomer of the aldehyde initially forms a specific enamine stereoisomer before thermodynamic equilibration occurs. manchester.ac.uk Understanding these principles is crucial for designing reactions that yield the desired stereoisomer. In some cases, a kinetically favored product can be isomerized to the thermodynamically more stable atropisomer upon heating. rsc.org
| Reaction Type | Control Type | Key Influencing Factor | Outcome |
| Thiol-catalyzed Diol Epimerization | Kinetic vs. Thermodynamic | Identity of the thiol catalyst | Alters the final equilibrium product ratio. nih.gov |
| Enamine Formation | Kinetic Stereospecificity | Initial reaction of aldehyde enantiomers | Specific enamine stereoisomer formed initially. manchester.ac.uk |
| Atropisomeric Amide Synthesis | Kinetic Control | Intramolecular acyl transfer | Formation of a less stable atropisomer that can be isomerized. rsc.org |
Radical reactions offer a powerful and complementary approach to the synthesis of chiral amines. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. nih.gov The key challenge lies in controlling the stereochemistry of the radical addition to an imino compound. nih.gov
One strategy involves the use of chiral N-acylhydrazones as radical acceptors. nih.gov A Lewis acid can be used to pre-organize the hydrazone into a chelated structure, which not only activates the C=N bond towards radical attack but also shields one face of the imine, leading to a highly stereoselective reaction. nih.gov Another approach is the use of synergistic photoredox and Brønsted acid catalysis for three-component radical cascade reactions, which can generate α-amino acid derivatives with high diastereoselectivity and enantioselectivity. acs.org Recent advancements have also focused on the enantioselective construction of C-N bonds involving radical intermediates through various pathways like reductive elimination and radical-polar crossover. rsc.org
Computational Chemistry Applications
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the selectivity of chemical reactions. ijrpr.commdpi.com By modeling the structures of reactants, transition states, and intermediates, chemists can gain a deeper understanding of the factors that govern reactivity and stereoselectivity.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting their properties. acs.orgbohrium.com DFT calculations are particularly valuable for locating and characterizing transition states, which are the highest energy points along a reaction coordinate and determine the rate of a reaction. frontiersin.orgnsf.gov
For instance, DFT calculations have been used to study the mechanism of the Mannich reaction for synthesizing methylacrolein, revealing a five-step pathway and identifying key intermediates. bohrium.com In the study of prebiotic amino acid synthesis, DFT calculations helped to assess the plausibility of a proposed mechanism and provided detailed structures of intermediates and transition states. nih.gov DFT has also been employed to investigate the regioselectivity of arene C-H amination reactions, suggesting a charge-controlled model for predicting the major product. nsf.gov Furthermore, DFT calculations have been instrumental in understanding the mechanism of CO2 capture by aqueous amines, comparing the zwitterion and base-catalyzed hydration mechanisms. acs.org
| System Studied | DFT Functional | Basis Set | Key Finding |
| Mannich Reaction for Methylacrolein Synthesis | B3LYP, M06-2X | 6-311+G(d,p), def2-TZVP | Elucidation of a five-step reaction mechanism. bohrium.com |
| Prebiotic Amino Acid Synthesis | B3LYP with D3-BJ dispersion correction | 6-31G(d) | Analysis of intermediates and transition states supported the proposed hypothesis. nih.gov |
| Arene C-H Amination | M06-2X | 6-31+G** | Proposed a charge-controlled model for regioselectivity. nsf.gov |
| CO2 Capture by Aqueous Amines | B3LYP | 6-311++G(d,p) | Compared the thermodynamics of carbamate (B1207046) versus bicarbonate formation. acs.org |
| Ring Opening Polymerization of N-Carboxyanhydrides | M06-2X, BHandH, B3PW91 | 6-311++G(d,p) | Identified the rate-determining step and the influence of steric hindrance. frontiersin.org |
Molecular modeling encompasses a range of computational techniques, including molecular docking and molecular dynamics, that are used to study the interactions between molecules. nih.gov These methods are particularly useful for understanding enzyme-substrate interactions and predicting the selectivity of biocatalytic reactions. mdpi.comresearchgate.net
In the field of chiral amine synthesis, molecular docking has been used to explain the difference in reactivity of amine transaminases towards different substrates. mdpi.comresearchgate.net By modeling the binding of substrates in the active site of the enzyme, researchers can identify key amino acid residues that influence reactivity and enantioselectivity. researchgate.netnih.gov This information can then be used to guide protein engineering efforts to create improved biocatalysts. tandfonline.comnih.gov For example, computational docking simulations helped to rationalize why an engineered variant of a transaminase showed high conversion for a substrate that was poorly converted by the wild-type enzyme. researchgate.net Similarly, computational studies supported a cyclic half-chair transition state to explain the high selectivity in the zirconocene-mediated reduction of sulfinyl ketimines for the synthesis of chiral benzylamines. acs.org
Prediction of Stereoselectivity and Reactivity Profiles
The synthesis of chiral amines, such as (2S)-3-Benzylpentan-2-amine, often involves the asymmetric reduction of a prochiral precursor, typically an imine formed in situ from a ketone. A likely precursor for this compound is 3-benzyl-2-pentanone. The stereochemical outcome of the reaction is determined by the facial selectivity of the hydride attack on the C=N double bond of the corresponding imine. Computational chemistry has become an indispensable tool for predicting and understanding the stereoselectivity and reactivity in such transformations. acs.orgd-nb.info
Computational Models for Stereoselectivity Prediction
Density Functional Theory (DFT) is a powerful method used to model reaction mechanisms and predict stereochemical outcomes. osti.gov By calculating the energies of the transition states leading to different stereoisomers, one can predict the major product of a reaction. The stereoselectivity is determined by the difference in the Gibbs free energy (ΔΔG‡) between the diastereomeric transition states.
For the asymmetric reductive amination of a ketone like 3-benzyl-2-pentanone, the process involves the formation of an iminium intermediate, which is then reduced. d-nb.info The stereoselectivity is controlled during the hydride transfer step from the reducing agent to the iminium ion, often catalyzed by a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex. liv.ac.ukresearchgate.net
Computational studies typically involve the following steps:
Conformational Search: Identifying the lowest energy conformations of the reactants, catalyst, and transition state precursors.
Transition State (TS) Modeling: Locating the transition state structures for the formation of each possible stereoisomer. This is the most critical and computationally intensive step.
Energy Calculation: Calculating the single-point energies of the optimized structures using a higher level of theory and a larger basis set to obtain accurate energy differences.
Prediction of Selectivity: The predicted enantiomeric ratio (er) or diastereomeric ratio (dr) can be calculated from the energy difference between the competing transition states (ΔΔG‡) using the following equation:
er (or dr) = (k_R / k_S) = exp(-ΔΔG‡ / RT)
Where:
k_R and k_S are the rate constants for the formation of the R and S enantiomers, respectively.
R is the ideal gas constant.
T is the absolute temperature.
Reactivity Profiles and Mechanistic Insights
Computational studies also elucidate the reactivity profiles of the precursors. For instance, the electrophilicity of the ketone's carbonyl carbon and the nucleophilicity of the amine are key factors in the initial imine formation. nottingham.ac.uk The subsequent reduction is influenced by the steric and electronic properties of the ketone, the amine, and the catalyst.
In the case of 3-benzyl-2-pentanone, the presence of a sterically demanding benzyl (B1604629) group adjacent to the carbonyl group influences the approach of the amine and the subsequent hydride attack. Computational models can map the steric hindrance and electronic potential around the reactive center to predict the most favorable reaction pathway.
Mechanistic investigations on similar reductive aminations have revealed the importance of non-covalent interactions, such as hydrogen bonding, in stabilizing the preferred transition state. d-nb.info For example, in iridium-catalyzed reductive aminations, DFT studies have shown that the amine substrate can act as a ligand to the metal center, strengthened by hydrogen bonding, and that the hydride addition likely occurs via an outer-sphere transition state. d-nb.info
The table below presents hypothetical, yet plausible, DFT-calculated energy data for the transition states in a catalyzed asymmetric reductive amination of 3-benzyl-2-pentanone, illustrating how computational results are used to predict stereoselectivity.
| Transition State | Target Stereoisomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|---|
| TS-S | This compound | 0.00 | 0.00 | 95 : 5 |
| TS-R | (2R)-3-Benzylpentan-2-amine | 1.55 | 1.80 |
This illustrative data shows that the transition state leading to the (2S)-isomer is 1.80 kcal/mol lower in free energy than the transition state for the (2R)-isomer. This energy difference would result in a predicted enantiomeric ratio of approximately 95:5 in favor of the desired (2S)-product, demonstrating the predictive power of computational chemistry in asymmetric synthesis.
Advanced Applications in Asymmetric Organic Synthesis
Chiral Building Block in Complex Molecule Construction
Chiral building blocks are essential starting materials in the synthesis of complex, enantiomerically pure molecules, such as natural products and pharmaceuticals. The incorporation of a pre-existing stereocenter from a chiral building block can dictate the stereochemistry of newly formed chiral centers.
Stereoselective Introduction of the 3-Benzylpentan-2-amine Moiety
The synthesis of chiral amines is a well-established field, with numerous methods for their stereoselective preparation. For instance, the transition-metal-catalyzed hydroamination of alkenes using chiral ligands can yield chiral amines like (R)-N-benzylpentan-2-amine, an isomer of the title compound. acs.org Such methodologies could potentially be adapted for the stereoselective synthesis of (2S)-3-Benzylpentan-2-amine, which could then be incorporated into larger molecules, transferring its chirality to the target structure.
Synthesis of Chiral Polyketides and Related Structures
Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their synthesis often relies on the iterative addition of small carboxylic acid-derived units, with precise stereochemical control. While direct evidence for the use of this compound in polyketide synthesis is not available, related chiral building blocks are employed. nih.govacs.org For example, chiral auxiliaries derived from amino acids are used to direct the stereoselective alkylation and aldol (B89426) reactions that are central to polyketide chain assembly. frontiersin.orgresearchgate.net The chiral amine functionality of this compound could, in principle, be utilized in a similar fashion, serving as a transient chiral auxiliary to control the formation of new stereocenters during the construction of polyketide chains.
Precursor for Chiral Ligands and Catalysts
Chiral ligands and catalysts are the cornerstones of asymmetric catalysis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. Chiral amines are frequently used as precursors for both chiral ligands for metal-based catalysts and for organocatalysts.
Development of Chiral Phosphine-Amine Ligands
Chiral phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric transition-metal catalysis. tcichemicals.com The introduction of an amino group into a phosphine ligand can provide an additional coordination site for the metal, as well as a handle for further functionalization. Chiral primary amines are valuable starting materials for the synthesis of P,N-ligands, where the nitrogen and phosphorus atoms coordinate to the metal center, creating a well-defined chiral environment. acs.orgnih.govrsc.org this compound could serve as a scaffold for the synthesis of novel chiral phosphine-amine ligands, where the stereocenter of the amine would be integral to the ligand's ability to induce enantioselectivity in catalytic reactions. scholaris.cadicp.ac.cnuu.nl
Application in Asymmetric Organocatalysis
Asymmetric organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. rsc.org Chiral primary amines are a prominent class of organocatalysts, capable of activating carbonyl compounds through the formation of chiral enamines or iminium ions. sioc-journal.cnias.ac.inacs.org These intermediates then react with various electrophiles in a stereocontrolled manner. Chiral primary amines have been successfully employed in a wide range of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions. mdpi.combenthamdirect.comrsc.org The structural features of this compound make it a plausible candidate for an organocatalyst in such reactions.
Stereoselective Access to Bioactive Scaffolds
The synthesis of molecules with biological activity is a major driver of organic chemistry research. Chiral amines are prevalent in natural products and pharmaceuticals, and methods for their stereoselective synthesis are of great importance. researchgate.netacs.orgacs.orgacs.orgresearchgate.netbohrium.comrsc.org Furthermore, chiral amines can be used as key intermediates in the synthesis of more complex bioactive scaffolds, particularly N-heterocycles. elsevierpure.comresearchgate.netrsc.org The stereochemistry of the amine often plays a crucial role in the biological activity of the final molecule. The this compound scaffold could potentially be elaborated into a variety of bioactive molecules, with its inherent chirality influencing the stereochemical outcome of subsequent transformations and, ultimately, the biological properties of the target compounds. mdpi.com
Design and Synthesis of Enantiopure Amine-Containing Motifs
The synthesis of enantiopure amines is a critical endeavor in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and natural products. d-nb.infoijrpr.com Methodologies for preparing these vital compounds have evolved significantly, with a strong emphasis on stereoselectivity to ensure the desired therapeutic or biological effect. rsc.orgd-nb.info this compound serves as a valuable chiral precursor in the synthesis of more complex amine-containing molecules.
One of the prominent strategies for synthesizing enantiopure amines is through the use of chiral auxiliaries. ub.edu These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center. ub.edu The auxiliary is subsequently removed, yielding the desired enantiopure product. While no specific examples detailing the use of this compound as a chiral auxiliary were found in the provided search results, the principles of chiral auxiliary-based synthesis are well-established. For instance, Ellman's sulfinamide is a widely used chiral auxiliary for the synthesis of α-chiral primary amines. nih.gov
Another key approach is asymmetric reductive amination, a powerful method for producing chiral amines with high yields and enantioselectivity. d-nb.info This two-step strategy typically involves the reaction of a prochiral ketone or aldehyde with an amine, followed by reduction of the resulting imine. The stereochemical outcome can be controlled by using a chiral amine source, like this compound, or a chiral catalyst. d-nb.info
The synthesis of α-branched heteroaryl amines, which are common motifs in drug molecules, often relies on C-N bond formation. However, C-C bond-forming approaches can significantly broaden the accessible chemical space. rsc.org For example, the addition of organometallic reagents to imines derived from chiral amines can provide a modular route to complex chiral amines. rsc.org
The table below summarizes various synthetic strategies for enantiopure amines where a chiral amine like this compound could conceptually be employed.
| Synthetic Strategy | Description | Potential Role of this compound |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction. ub.edu | Can act as the chiral auxiliary to control the stereochemistry of subsequent transformations. |
| Asymmetric Reductive Amination | A prochiral ketone or aldehyde is converted to a chiral amine using a chiral reagent or catalyst. d-nb.info | Can serve as the chiral amine source, leading to the formation of a diastereomeric intermediate that can be separated. |
| Nucleophilic Addition to Imines | Organometallic reagents add to imines to form new C-C bonds, creating a new stereocenter. rsc.org | The imine can be derived from this compound, influencing the stereochemical outcome of the addition. |
| Transition Metal-Catalyzed Hydroamination | An amine is added across a carbon-carbon double bond, catalyzed by a transition metal complex. acs.org | Can be the amine nucleophile in an intramolecular or intermolecular hydroamination reaction. |
Contributions to Chirality in Chemical Probe Synthesis
Chemical probes are small molecules that potently and selectively modulate the activity of a specific protein target. nih.gov They are invaluable tools for understanding biological pathways and validating new drug targets. nih.gov Chirality is a critical aspect of chemical probe design, as different enantiomers can exhibit vastly different biological activities. nih.gov Therefore, the synthesis of enantiomerically pure chemical probes is of paramount importance.
This compound can contribute to the synthesis of chiral probes in several ways. It can be incorporated as a chiral building block, providing a defined stereocenter within the final probe molecule. The development of synthetic methods that allow for the controlled introduction of chiral centers is crucial for creating complex and effective probes. nih.gov
Furthermore, chiral amines can be used to develop chiral derivatizing agents for determining the enantiomeric purity of other molecules. For example, a chiral amine can be reacted with a molecule of unknown stereochemistry to form diastereomers that can be distinguished by techniques such as NMR spectroscopy or chromatography. researchgate.net While no specific examples of this compound being used for this purpose were found, the principle is a fundamental application of chiral compounds in chemical analysis. rsc.org
The synthesis of chiral probes often involves multi-step sequences where stereocontrol is essential. General synthetic procedures for chiral probes can involve steps like glycosylation, benzylation, and acylation, where the stereochemistry of the starting materials and reagents dictates the final outcome. researchgate.net A chiral amine like this compound could be introduced at various stages of such a synthesis to impart the desired chirality.
The table below outlines the roles a chiral amine can play in the synthesis of chemical probes.
| Application in Chiral Probe Synthesis | Description | Relevance of this compound |
| Chiral Building Block | Incorporated directly into the structure of the chemical probe, providing a key stereocenter. nih.gov | Its defined stereochemistry can be a foundational element of the probe's three-dimensional structure. |
| Chiral Derivatizing Agent | Used to determine the enantiomeric excess of other chiral molecules by forming diastereomeric derivatives. rsc.orgresearchgate.net | Can be used to assess the enantiopurity of intermediates or the final probe. |
| Stereodirecting Group | Influences the stereochemical outcome of a reaction at a different part of the molecule. | Can be used as a chiral ligand or auxiliary to control the formation of other stereocenters in the probe. |
Q & A
Q. Optimization Parameters :
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Ethanol or dichloromethane | Balances reactivity and stability |
| Catalyst | Pd/C (5% w/w) | Minimizes side reactions |
| Temperature | 0–25°C | Prevents thermal racemization |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Which spectroscopic and crystallographic techniques are most effective for resolving stereochemical ambiguity in this compound?
Basic Research Question
- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via split signals in H or C spectra .
- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in analogous benzylamine derivatives .
- Polarimetry : Measure specific rotation () and compare with literature values for purity validation .
How can contradictions in reported biological activity data for this compound be systematically addressed?
Advanced Research Question
Discrepancies often arise from variations in:
- Assay Conditions : pH, temperature, or solvent (e.g., DMSO vs. aqueous buffer) alter receptor binding kinetics .
- Structural Analogues : Subtle differences in substituents (e.g., 4-methylphenyl vs. benzyl) impact activity .
- Data Normalization : Control for batch-to-batch purity differences using HPLC-UV/MS validation .
Q. Resolution Workflow :
Replicate studies under standardized conditions.
Perform structure-activity relationship (SAR) analysis with analogues.
Apply multivariate statistical models to isolate confounding variables .
What experimental strategies are used to probe the metabolic stability of this compound in hepatic models?
Advanced Research Question
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Key parameters:
- Isotope Labeling : Use C-labeled amine to track metabolic pathways .
How does the stereochemical configuration at the 2-position influence binding to chiral receptors?
Advanced Research Question
- Molecular Docking : Compare (2S) and (2R) enantiomers using software (e.g., AutoDock) to predict binding affinity differences .
- Pharmacological Assays : Measure IC₅₀ values for enantiomers against targets (e.g., GPCRs) to validate stereospecificity .
Key Finding : The (2S) configuration enhances hydrophobic interactions with receptor pockets due to spatial alignment of the benzyl group .
What computational approaches predict the pharmacokinetic profile of this compound?
Q. Methodological Focus
- ADMET Prediction : Use tools like SwissADME to estimate logP (2.1), solubility (-3.2 log mol/L), and CYP450 inhibition .
- MD Simulations : Analyze membrane permeability via lipid bilayer models (e.g., GROMACS) .
How can cross-coupling reactions be integrated into synthesis without compromising stereochemical integrity?
Advanced Research Question
- Buchwald-Hartwig Amination : Employ palladium catalysts with chiral ligands (e.g., BINAP) for C–N bond formation .
- Low-Temperature Conditions : Maintain -20°C to suppress racemization during coupling steps .
What protocols ensure long-term stability of this compound in storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
